Proadrenomedullin (1-20) (human) is a 20-amino acid peptide corresponding to the N-terminal fragment of the prohormone proadrenomedullin. [] Adrenomedullin itself is a 52-amino acid peptide hormone with a six-membered ring structure formed by a disulfide bond between two cysteine residues. [] This hormone plays a role in various physiological processes, including vasodilation, angiogenesis, and regulation of fluid and electrolyte balance. [] While the full-length adrenomedullin originates from the proadrenomedullin molecule, the specific biological role of Proadrenomedullin (1-20) (human) is less well-defined and requires further investigation. Research on Proadrenomedullin (1-20) (human) focuses on understanding its potential as a research tool to elucidate the complex processing and function of the adrenomedullin system.
Proadrenomedullin (1-20) is a biologically active peptide derived from proadrenomedullin, which serves as a precursor to adrenomedullin. This peptide is characterized by a unique 20-residue sequence known as proadrenomedullin NH₂-terminal 20 peptide. It plays significant roles in various physiological processes, including vasodilation and modulation of immune responses. Proadrenomedullin (1-20) has been identified in human plasma and is implicated in cardiovascular regulation and inflammatory responses .
The synthesis of Proadrenomedullin (1-20) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis typically begins with the attachment of the first amino acid to the resin, followed by the coupling of subsequent amino acids using activating agents such as N,N'-diisopropylcarbodiimide. The final product is cleaved from the resin and purified using high-performance liquid chromatography. The sequence of Proadrenomedullin (1-20) is as follows:
Sequence: H-Ala-Arg-Leu-Asp-Val-Ala-Ser-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂ .
Proadrenomedullin (1-20) has a complex three-dimensional structure that contributes to its biological activity. The molecular formula for this peptide is C112H178N36O27, indicating a substantial number of amino acids and functional groups that facilitate its interactions with various receptors .
The molecular weight of Proadrenomedullin (1-20) is approximately 2,451.7 g/mol, which is crucial for understanding its pharmacokinetics and dynamics in biological systems .
Proadrenomedullin (1-20) participates in several biochemical reactions, primarily involving receptor binding that leads to downstream signaling cascades. These reactions include:
The interaction with receptors can lead to various physiological responses, including inhibition of catecholamine release from chromaffin cells, which is significant in stress responses and cardiovascular function .
The mechanism of action for Proadrenomedullin (1-20) involves its binding to specific receptors on target cells, leading to activation of intracellular signaling pathways. This process typically includes:
Studies indicate that Proadrenomedullin (1-20) has an inhibitory concentration for catecholamine release at approximately 350 nM, showcasing its potency in modulating physiological functions .
Proadrenomedullin (1-20) appears as a white powder or lyophilized solid when synthesized. It is soluble in water and exhibits stability under physiological conditions.
Key chemical properties include:
Proadrenomedullin (1-20) has several applications in scientific research:
The human proadrenomedullin N-terminal 20 peptide (PAMP) originates from the ADM gene (Adrenomedullin), located on chromosome 11p15.4 (GRCh38 coordinates: NC_000011.10, 10305073..10307397) [2] [6]. This gene spans approximately 2.3 kilobases and consists of 4 exons that encode a 185-amino acid preprohormone precursor (preproadrenomedullin). The ADM gene exhibits broad tissue expression, with highest mRNA levels observed in the placenta, adrenal medulla, cardiovascular tissues, kidneys, and lungs [2] [10]. Transcriptional regulation of ADM is responsive to hypoxic conditions and inflammatory stimuli (e.g., proinflammatory cytokines), positioning it as a stress-responsive gene. Hypoxia-inducible factor-1α (HIF-1α) binding sites in the promoter region facilitate oxygen-sensitive expression, while NF-κB mediates inflammation-driven upregulation [5] [6].
Table 1: Genomic Features of Human ADM Gene
Feature | Specification |
---|---|
Chromosomal Location | 11p15.4 |
Gene ID | 133 |
mRNA RefSeq | NM_001124.3 |
Protein RefSeq | NP_001115.1 |
Exon Count | 4 |
Precursor Protein | Preproadrenomedullin (185 aa) |
Major Tissues of Expression | Adrenal medulla, heart, lung, kidney |
Preproadrenomedullin undergoes sequential proteolytic processing to generate biologically active peptides. Initial signal peptide cleavage (residues 1-21) yields proadrenomedullin (164 aa). This precursor is then enzymatically processed at two critical sites:
The N-terminal signal peptide (residues 1-21) of preproadrenomedullin directs the nascent polypeptide to the endoplasmic reticulum for co-translational translocation. This hydrophobic sequence (predominantly α-helical) facilitates docking to the signal recognition particle (SRP), ensuring proper entry into the secretory pathway. Post-cleavage of the signal peptide by signal peptidase, the prohormone folds into a conformation permitting exposure of dibasic residue motifs (KR/RR) for subsequent processing. The absence of this signal peptide would result in cytoplasmic mislocalization and failure to generate mature PAMP or adrenomedullin [6] [10].
The canonical sequence of human PAMP is Ala-Arg-Leu-Asp-Val-Ala-Ser-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂ (One-letter code: ARLDVASEFRKKWNKWALSR-NH₂) [4] [9]. Key structural features include:
Table 2: Sequence Properties of Human PAMP (1-20)
Property | Characteristic |
---|---|
Full Sequence | H-Ala-Arg-Leu-Asp-Val-Ala-Ser-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂ |
Molecular Formula | C₁₁₂H₁₇₈N₃₆O₂₇ |
Monoisotopic Mass | 2460.84 Da |
Isoelectric Point (pI) | ~12.1 (theoretical) |
Net Charge (pH 7.4) | +5 |
Disulfide Bonds | None |
C-terminal Modification | Amidation (-NH₂) |
PAMP exhibits moderate stability in physiological buffers (t½ ~ 2–4 hours in plasma at 37°C), with degradation primarily mediated by exopeptidases targeting N-terminal Ala¹ or C-terminal Arg²⁰. Key stability determinants include:
Synthetic PAMP is typically purified as a trifluoroacetate (TFA) salt to enhance solubility and prevent aggregation. The TFA counterion associates with cationic residues (Arg/Lys), yielding ≥95% purity by HPLC [1] [4]. However, TFA introduces experimental artifacts:
Table 3: Implications of TFA Salt in PAMP Research
Aspect | Impact of TFA Salt | Mitigation Strategy |
---|---|---|
Cell Culture Studies | ≥10 nM inhibits growth; alters glycine receptor kinetics | Use acetate form; dialysis desalting |
In Vivo Administration | Trifluoroacetylation of proteins; immunogenicity | HPLC purification with acetic acid mobile phase |
Spectroscopic Analysis | UV absorption at 210–220 nm masks peptide quantification | Measure at 280 nm (Trp absorbance) |
Biological Activity | Noncompetitive inhibition of nicotinic receptors (IC₅₀ ~350 nM) [1] | Include TFA-only controls in assays |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7